

# Spectroscopic data (NMR, IR, Mass) of Tetrazolo[1,5-a]quinoline-4-carbaldehyde.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tetrazolo[1,5-a]quinoline-4-carbaldehyde**

Cat. No.: **B054449**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **Tetrazolo[1,5-a]quinoline-4-carbaldehyde**

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of novel compounds is paramount. This guide provides a detailed overview of the available and predicted spectroscopic data for **Tetrazolo[1,5-a]quinoline-4-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry.<sup>[1][2]</sup> While direct and complete spectral data for the parent compound is not readily available in consolidated literature, this guide compiles information from closely related derivatives to provide a robust predictive analysis.

## Core Spectroscopic Data

The spectroscopic data for **Tetrazolo[1,5-a]quinoline-4-carbaldehyde** can be inferred from the analysis of its derivatives. The following tables summarize the expected key signals in <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry. These predictions are based on documented data for substituted analogs and general principles of spectroscopic interpretation.

## Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system and the aldehyde proton. The chemical shifts ( $\delta$ ) are predicted in parts per million (ppm) relative to a standard reference.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	~10.0 - 10.5	Singlet	-
Quinoline-H (aromatic)	~7.5 - 9.0	Multiplets, Doublets	~7.0 - 9.0

## Table 2: Predicted $^{13}\text{C}$ NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Aldehyde)	~190 - 195
Aromatic/Heterocyclic Cs	~115 - 150

## Table 3: Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
C=O (Aldehyde) Stretch	~1690 - 1710	Strong
C=N Stretch (Quinoline/Tetrazole)	~1500 - 1650	Medium-Strong
C-H (Aromatic) Stretch	~3000 - 3100	Medium-Weak
N=N (Tetrazole) Stretch	~1400 - 1500	Medium-Weak

## Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Parameter	Value
Molecular Formula	C <sub>10</sub> H <sub>6</sub> N <sub>4</sub> O
Molecular Weight	198.18 g/mol
Predicted [M]+ Peak	m/z 198

## Experimental Protocols

The synthesis of **Tetrazolo[1,5-a]quinoline-4-carbaldehyde** is a key step for its characterization. A widely reported and reliable method is the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide.[\[3\]](#)[\[4\]](#)

### Synthesis of **Tetrazolo[1,5-a]quinoline-4-carbaldehyde**:

- Reactants: 2-chloroquinoline-3-carbaldehyde, Sodium azide (NaN<sub>3</sub>), Dimethyl sulfoxide (DMSO), Acetic acid.
- Procedure: A mixture of 2-chloroquinoline-3-carbaldehyde (1 equivalent) and sodium azide (1.5 - 2 equivalents) is stirred in DMSO. A catalytic amount of acetic acid can be added. The reaction mixture is typically heated to facilitate the reaction.
- Work-up: Upon completion, the reaction mixture is poured into water to precipitate the product. The solid is then filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol or acetone to yield the pure **Tetrazolo[1,5-a]quinoline-4-carbaldehyde**.

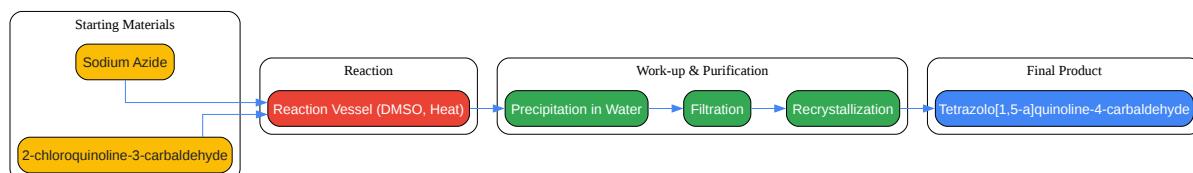
### Spectroscopic Analysis:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Deuterated solvents such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub> are used, with tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.

- Mass Spectrometry: Mass spectra can be recorded using various techniques such as electron impact (EI) or electrospray ionization (ESI).

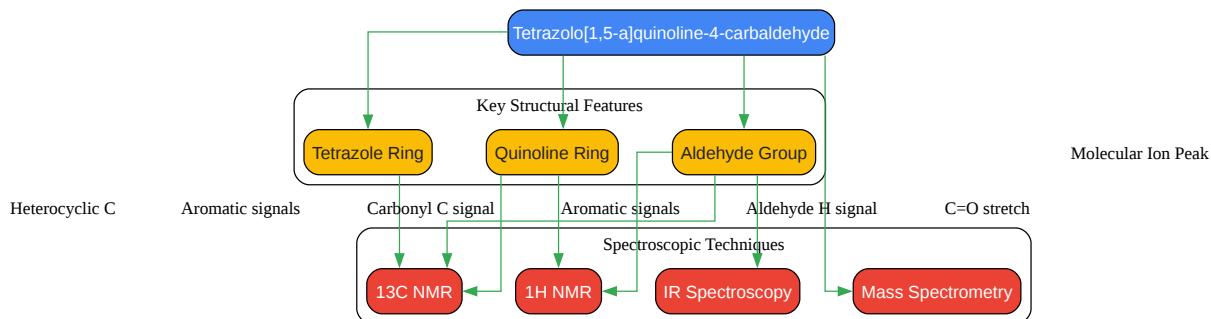
## Visualizations

To better illustrate the processes and concepts discussed, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Tetrazolo[1,5-a]quinoline-4-carbaldehyde**.



[Click to download full resolution via product page](#)

Caption: Logical relationship between structure and spectroscopic data.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazolo[1,5-a]quinoline-4-carbaldehyde | 121497-03-8 | Benchchem [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass) of Tetrazolo[1,5-a]quinoline-4-carbaldehyde.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054449#spectroscopic-data-nmr-ir-mass-of-tetrazolo-1-5-a-quinoline-4-carbaldehyde]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)